3-Chloro-6-nitro-1H-indazole-4-carboxylic acid
Overview
Description
3-Chloro-6-nitro-1H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-nitro-1H-indazole-4-carboxylic acid typically involves the nitration and chlorination of indazole derivatives. One common method includes the following steps:
Nitration: Indazole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Chlorination: The nitrated indazole is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 3-position.
Carboxylation: The resulting compound is carboxylated using carbon dioxide under high pressure and temperature to form the carboxylic acid group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-nitro-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation: The carboxylic acid group can be oxidized to form corresponding acid derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Indazoles: Formed by nucleophilic substitution of the chloro group.
Oxidized Derivatives: Formed by oxidation of the carboxylic acid group.
Scientific Research Applications
3-Chloro-6-nitro-1H-indazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of anti-inflammatory, anticancer, and antimicrobial agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Agrochemicals: Employed in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3-Chloro-6-nitro-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1H-indazole-4-carboxylic acid: Lacks the nitro group, resulting in different reactivity and biological activity.
6-Nitro-1H-indazole-4-carboxylic acid: Lacks the chloro group, affecting its chemical properties and applications.
3-Bromo-6-nitro-1H-indazole-4-carboxylic acid: Similar structure with a bromo substituent instead of chloro, leading to different reactivity.
Uniqueness
3-Chloro-6-nitro-1H-indazole-4-carboxylic acid is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and potential applications in various fields. The combination of these substituents allows for diverse chemical modifications and biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-chloro-6-nitro-2H-indazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O4/c9-7-6-4(8(13)14)1-3(12(15)16)2-5(6)10-11-7/h1-2H,(H,10,11)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZPEEVUCXYLAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646315 | |
Record name | 3-Chloro-6-nitro-2H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-67-5 | |
Record name | 3-Chloro-6-nitro-2H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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